molecular formula C11H16N4O2S2 B2868427 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide CAS No. 2034246-37-0

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide

Cat. No. B2868427
CAS RN: 2034246-37-0
M. Wt: 300.4
InChI Key: UTUNPTRMOBXOEY-UHFFFAOYSA-N
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Description

“N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide” is a compound that contains a triazole moiety . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazoles often involves a three-component coupling reaction . A sequential C-N bond formation and electro-oxidative N-N coupling enables an efficient synthesis of triazoles . This method displays excellent functional group tolerance .


Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The deallylation of the resulting allyltriazoles is described .


Physical And Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

Scientific Research Applications

Synthesis and Chemical Applications

Innovations in Organic Synthesis : Novel cyclic sulfonamides were synthesized through intramolecular Diels-Alder reactions. This methodology has been utilized for the synthesis of compounds with potential as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001). Furthermore, the one-pot multistep Bohlmann-Rahtz heteroannulation reactions facilitated the synthesis of dimethyl sulfomycinamate, highlighting a pathway for creating complex molecular structures from simpler precursors (Bagley et al., 2005).

Polymer Science and Bioactive Materials : A novel synthesis approach enabled the creation of electrophoretic and biocompatible poly(2-oxazoline)s, demonstrating significant potential for biomedical applications, including coatings and hybrid materials with bioactive glass for medical implants (Hayashi & Takasu, 2015).

Medicinal Chemistry and Biological Evaluation

Anticancer and Antimicrobial Agents : A sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties exhibited notable cytotoxicity against breast cancer cell lines, underscoring its potential as a lead compound for novel anticancer drug development (Murugavel et al., 2019).

Protein Kinase and Angiogenesis Inhibitors : Derivatives designed around N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide structures were identified as potent protein kinase and angiogenesis inhibitors, offering a promising avenue for cancer treatment research (Xu et al., 2014).

Environmental and Sensory Applications : Novel surfactant-like pyrene derivatives have been synthesized for sensing applications, demonstrating the adaptability of sulfonamide-based compounds in creating sensors for environmental and biological analysis (Zhang et al., 2014).

Future Directions

The future directions for “N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-sulfonamide” could involve further exploration of its biological activities. Given the versatile biological activities of triazoles , this compound could be studied for potential applications in various fields such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S2/c1-9(2)10(8-15-12-5-6-13-15)14-19(16,17)11-4-3-7-18-11/h3-7,9-10,14H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUNPTRMOBXOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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